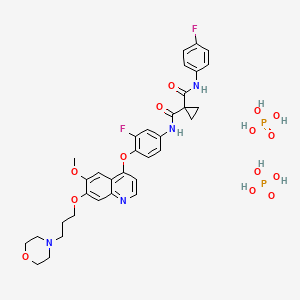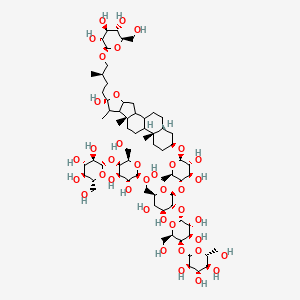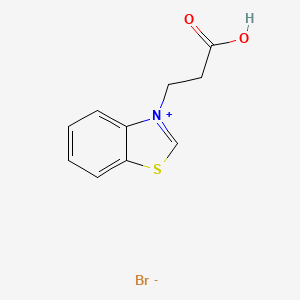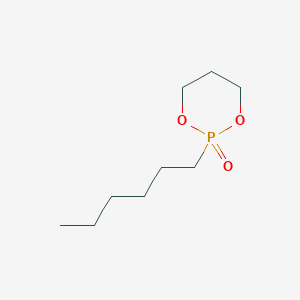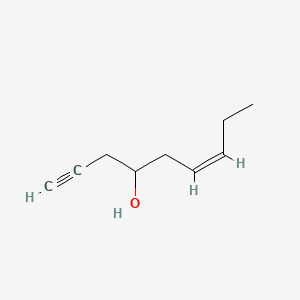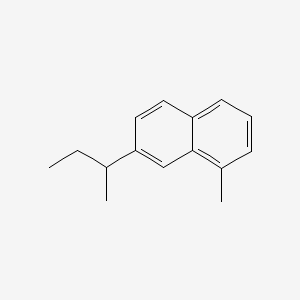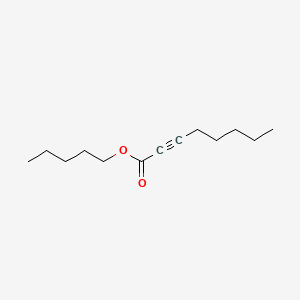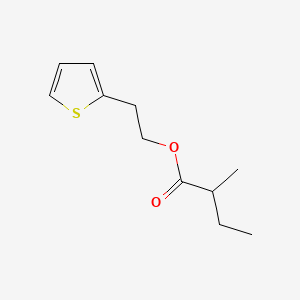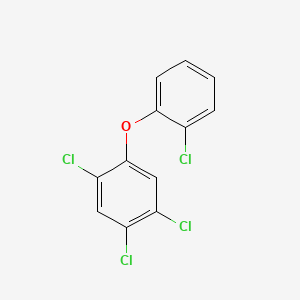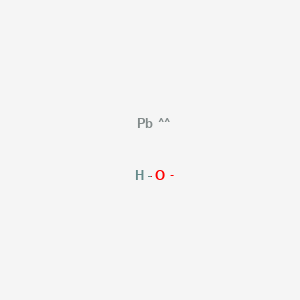
Hydroxylead(1+) ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Hydroxylead(1+) ion is a positively charged ion with the chemical formula PbOH+. This ion is of significant interest in various fields of chemistry due to its unique properties and potential applications. It is a part of the broader category of lead compounds, which have been extensively studied for their chemical behavior and industrial relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Hydroxylead(1+) ion can be synthesized through various methods. One common approach involves the reaction of lead salts with hydroxide ions under controlled conditions. For example, lead nitrate can react with sodium hydroxide to form lead hydroxide, which can then be further processed to yield the this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically include the use of lead-containing ores, which are treated with alkaline solutions to extract the desired ion. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the this compound.
Analyse Des Réactions Chimiques
Types of Reactions
The Hydroxylead(1+) ion undergoes various chemical reactions, including:
Oxidation: The ion can be oxidized to form lead dioxide (PbO2).
Reduction: It can be reduced to elemental lead (Pb).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving the this compound include lead oxides, elemental lead, and various lead salts. These products have significant industrial and research applications.
Applications De Recherche Scientifique
The Hydroxylead(1+) ion has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research is ongoing to explore its potential biological effects and interactions with biomolecules.
Medicine: Although lead compounds are generally toxic, controlled studies are investigating their potential therapeutic uses.
Industry: The ion is used in the production of lead-based materials and in processes such as electroplating and battery manufacturing.
Mécanisme D'action
The mechanism by which the Hydroxylead(1+) ion exerts its effects involves its interaction with other molecules and ions It can act as an oxidizing or reducing agent, depending on the reaction conditions
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to the Hydroxylead(1+) ion include other lead-containing ions such as:
- Lead(II) ion (Pb2+)
- Lead(IV) ion (Pb4+)
- Lead hydroxide (Pb(OH)2)
Uniqueness
The this compound is unique due to its specific oxidation state and the presence of the hydroxyl group. This combination imparts distinct chemical properties that differentiate it from other lead compounds. For example, its reactivity and solubility differ significantly from those of Lead(II) ion and Lead(IV) ion, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
12168-64-8 |
|---|---|
Formule moléculaire |
HOPb- |
Poids moléculaire |
224 g/mol |
InChI |
InChI=1S/H2O.Pb/h1H2;/p-1 |
Clé InChI |
DNHVXYDGZKWYNU-UHFFFAOYSA-M |
SMILES canonique |
[OH-].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


